molecular formula C18H19N3O B2380904 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylbenzamide CAS No. 1795441-41-6

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylbenzamide

Cat. No.: B2380904
CAS No.: 1795441-41-6
M. Wt: 293.37
InChI Key: CRSSVRCKNWNTAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylbenzamide is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]pyridine moiety, which is a nitrogen-containing heterocycle, and a benzamide group. This unique structure contributes to its biological activity and makes it a subject of interest in medicinal chemistry.

Mechanism of Action

Target of Action

The primary targets of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylbenzamide are the fibroblast growth factor receptors (FGFRs). FGFRs play an essential role in various types of tumors . They are found across various tissue types and expressed to different extents under varying conditions .

Mode of Action

This compound interacts with its targets, the FGFRs, by inhibiting their activity. This compound has potent activities against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .

Biochemical Pathways

The affected pathways by this compound include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It is mentioned that a similar compound with low molecular weight would be an appealing lead compound which was beneficial to the subsequent optimization .

Result of Action

The molecular and cellular effects of this compound’s action include inhibition of cell proliferation and induction of apoptosis . It also significantly inhibits the migration and invasion of cells .

Action Environment

It is known that the fgfr signaling pathway is an important and proven target for cancer therapeutics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylbenzamide typically involves multiple steps. One common approach is to start with the preparation of the pyrrolo[2,3-b]pyridine core, which can be achieved through cyclization reactions. The propyl chain is then introduced through alkylation reactions, followed by the attachment of the benzamide group via amide bond formation. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolopyridine derivatives, such as:

Uniqueness

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylbenzamide is unique due to its specific substitution pattern and the presence of the benzamide group. This structure imparts distinct biological activities and makes it a valuable compound for research and therapeutic applications. Its ability to inhibit specific molecular targets, such as FGFR, sets it apart from other similar compounds .

Properties

IUPAC Name

2-methyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-14-6-2-3-8-16(14)18(22)20-11-5-12-21-13-9-15-7-4-10-19-17(15)21/h2-4,6-10,13H,5,11-12H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSSVRCKNWNTAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCCN2C=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.